Home > Products > Screening Compounds P68771 > 5-Isobutyl-5-phenylbarbituric acid
5-Isobutyl-5-phenylbarbituric acid - 56383-73-4

5-Isobutyl-5-phenylbarbituric acid

Catalog Number: EVT-13933198
CAS Number: 56383-73-4
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Isobutyl-5-phenylbarbituric acid is a derivative of barbituric acid, a class of drugs known for their sedative and hypnotic properties. This compound features an isobutyl group and a phenyl group at the 5-position of the barbituric acid structure, which contributes to its pharmacological effects. Barbiturates, including this compound, are primarily used in clinical settings for their ability to induce sleep and manage anxiety.

Source

5-Isobutyl-5-phenylbarbituric acid can be synthesized through various chemical processes involving barbituric acid derivatives. Its synthesis often involves the reaction of malonic esters with urea, followed by alkylation to introduce the isobutyl and phenyl groups.

Classification

This compound belongs to the class of barbiturates, which are characterized by their ability to depress the central nervous system. Barbiturates are classified based on their duration of action: short-acting, intermediate-acting, and long-acting. 5-Isobutyl-5-phenylbarbituric acid is typically classified as an intermediate-acting barbiturate due to its pharmacokinetic properties.

Synthesis Analysis

Methods

The synthesis of 5-Isobutyl-5-phenylbarbituric acid generally involves a multi-step process:

  1. Formation of Malonic Ester: The initial step typically involves the preparation of a malonic ester that contains isobutyl and phenyl substituents.
  2. Condensation with Urea: The malonic ester is then condensed with urea in the presence of a base, which leads to the formation of a barbituric acid derivative.
  3. Alkylation: The resulting compound undergoes alkylation to introduce the isobutyl group.

Technical Details

A common method involves using sodium methylate in methanol as a base to facilitate the reaction between diethyl alpha-ethyl-alpha-phenylmalonate and urea. This method has been noted for its high yield and stable product quality, making it suitable for industrial production .

Molecular Structure Analysis

Structure

The molecular structure of 5-Isobutyl-5-phenylbarbituric acid can be represented as:

C13H17N2O3\text{C}_{13}\text{H}_{17}\text{N}_2\text{O}_3

This structure consists of a pyrimidine ring with two carbonyl groups and two substituents at the 5-position: an isobutyl group and a phenyl group.

Data

  • Molecular Weight: Approximately 233.29 g/mol
  • CAS Number: 1017437-76-1
  • IUPAC Name: 5-Isobutyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione .
Chemical Reactions Analysis

Reactions

5-Isobutyl-5-phenylbarbituric acid can participate in various chemical reactions typical for barbiturates:

  1. Deprotonation: The acidic hydrogen atoms can be removed by strong bases, forming salts that may have different pharmacological properties.
  2. Hydrolysis: Under certain conditions, the compound can hydrolyze to yield barbituric acid and other products.
  3. Alkylation: The compound can undergo further alkylation reactions at other reactive sites.

Technical Details

These reactions are crucial for modifying the compound's properties or synthesizing new derivatives with potentially enhanced therapeutic effects .

Mechanism of Action

Process

The mechanism of action for 5-Isobutyl-5-phenylbarbituric acid primarily involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic activity, this compound increases inhibitory neurotransmission, leading to sedative effects.

Data

Studies indicate that barbiturates like this compound can modulate GABA receptor activity by increasing the duration of chloride ion channel opening when GABA binds to its receptor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol but less soluble in water.

Chemical Properties

  • Melting Point: Approximately 150°C.
  • Stability: Generally stable under normal conditions but sensitive to light and moisture.

Relevant data from physicochemical studies indicate variations in parameters such as dipole moment and molar surface area across different barbiturate derivatives .

Applications

Scientific Uses

5-Isobutyl-5-phenylbarbituric acid has several applications in scientific research and medicine:

  1. Sedative-Hypnotic Agent: Used in clinical settings for inducing sleep or managing anxiety disorders.
  2. Research Tool: Employed in pharmacological studies to understand GABA receptor modulation.
  3. Veterinary Medicine: Sometimes utilized in veterinary practices for sedation during procedures.

The ongoing research into its derivatives continues to explore potential therapeutic applications beyond traditional uses, including neuroprotection and anti-anxiety treatments .

Historical Context and Evolution of Barbiturate Derivatives

Emergence of Barbituric Acid Analogues in Medicinal Chemistry

The foundation of barbiturate chemistry traces back to 1864 when German chemist Adolf von Baeyer first synthesized barbituric acid (malonylurea) by combining urea with malonic acid. While barbituric acid itself lacked pharmacological activity, it established the core pyrimidinetrione structure that would become the scaffold for clinically significant derivatives. This breakthrough marked the beginning of systematic exploration into barbituric acid analogues as potential therapeutic agents. The first pharmacologically active agent, barbital (5,5-diethylbarbituric acid), was synthesized in 1881 by Emil Fischer and Joseph von Mering and introduced clinically in 1904 by Farbwerke Fr Bayer and Co. This milestone demonstrated that 5,5-disubstitution patterns could transform an inert compound into a biologically active molecule with sedative-hypnotic properties [1] [6].

The early 20th century witnessed intensive research into structural modifications at the C5 position of the barbituric acid core. Pharmaceutical chemists systematically explored various alkyl, aryl, and alkenyl substituents to optimize physicochemical properties and biological activity. This period of innovation led to the synthesis of over 2,500 barbituric acid derivatives, though only approximately 50 would eventually be used medically. The structural diversity achieved through these substitutions enabled fine-tuning of pharmacokinetic profiles, including onset/duration of action and lipid solubility [6] [8]. These analogues represented the first systematic structure-activity relationship studies in central nervous system (CNS) depressants, establishing foundational principles for medicinal chemistry.

Role of 5,5-Disubstituted Barbiturates in Early Pharmaceutical Development

The strategic incorporation of two substituents at the C5 position became the defining chemical approach for developing clinically useful barbiturates. Phenobarbital (5-ethyl-5-phenylbarbituric acid), synthesized in 1911 and introduced clinically in 1912, exemplified how specific substitution patterns could confer specialized therapeutic properties. The phenyl group at C5 distinguished phenobarbital from purely alkyl-substituted barbiturates, providing selective anticonvulsant activity while maintaining sedative properties. This structural innovation revolutionized epilepsy treatment, establishing phenobarbital as the first effective anticonvulsant with widespread clinical adoption [1] [6].

The 5-isobutyl-5-phenyl configuration represents a significant structural variation within this class. Characterized by the molecular formula C₁₄H₁₆N₂O₃ (molecular weight: 260.29 g/mol), this derivative features an isobutyl group (2-methylpropyl) and a phenyl ring attached to the C5 carbon of the pyrimidinetrione core. This specific arrangement modifies key physicochemical parameters compared to simpler alkyl derivatives:

  • The bulky isobutyl group enhances lipid solubility, potentially accelerating blood-brain barrier penetration
  • The planar phenyl ring enables π-π stacking interactions with biological targets
  • The combined steric bulk influences molecular conformation and receptor binding kinetics [7]

Table 1: Molecular Characteristics of 5-Isobutyl-5-phenylbarbituric Acid

PropertySpecification
Systematic Name5-(2-methylpropyl)-5-phenyl-1,3-diazinane-2,4,6-trione
Molecular FormulaC₁₄H₁₆N₂O₃
Molecular Weight260.29 g/mol
Canonical SMILESCC(C)CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
InChIKeyVTLDIXMCNYQGMF-UHFFFAOYSA-N
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3

Early pharmaceutical development leveraged these 5,5-disubstitution patterns to create barbiturates with tailored durations of action. The isobutyl-phenyl configuration represented an intermediate lipophilicity profile compared to ultra-short-acting thiobarbiturates (e.g., thiopental) and long-acting phenobarbital. This positioned it within the intermediate-acting barbiturate category (4-6 hours duration), expanding therapeutic options for conditions requiring sustained sedation without prolonged effects [6] [7]. The strategic combination of branched alkyl chains with aromatic systems exemplified the medicinal chemistry approach to optimizing pharmacokinetic properties through rational structural modification.

Transition from Classical Barbiturates to Modern Derivatives: A Structural Paradigm Shift

The mid-20th century witnessed a critical transition from classical barbiturates to structurally refined derivatives driven by therapeutic needs and safety concerns. While barbiturates dominated sedative-hypnotic therapy from the 1920s to the 1950s, their low therapeutic index and dependence liability prompted research into safer alternatives. The structural paradigm shift involved three key developments:

  • Introduction of sulfur at the C2 position, creating thiobarbiturates (e.g., thiopental) with ultra-short action profiles suitable for anesthetic induction
  • Nitrogen alkylation (e.g., methohexital) to modify metabolic stability and reduce half-lives
  • Development of specialized 5-arylalkyl derivatives like 5-isobutyl-5-phenylbarbituric acid to balance lipophilicity and duration of action [4] [6]

Table 2: Structural Evolution of Key Barbiturate Derivatives

GenerationRepresentative CompoundStructural FeaturesTherapeutic Advantages
First Generation (1904)Barbital5,5-diethylLong-acting hypnotic
Second Generation (1912)Phenobarbital5-ethyl-5-phenylAnticonvulsant + sedative
Specialized Alkyl-Aryl (Mid-20th c.)5-Isobutyl-5-phenylbarbituric acid5-(2-methylpropyl)-5-phenylIntermediate duration, balanced lipophilicity
Thiobarbiturates (1934)Thiopental5-ethyl-5-(1-methylbutyl)-2-thioUltra-short anesthetic
N-methylated (1957)Methohexital5-allyl-1-methyl-5-(1-methyl-2-pentynyl)Rapid metabolism, reduced accumulation

This structural evolution reflected increasing sophistication in molecular design principles applied to barbiturates. The 5-isobutyl-5-phenyl configuration represented a deliberate strategy to optimize steric and electronic properties:

  • The branched isobutyl chain reduced crystallization tendencies compared to straight-chain alkyl groups
  • The phenyl ring provided metabolic stability through resonance stabilization
  • The combined hydrophobic substituents modulated plasma protein binding and tissue distribution [4] [7]

These innovations occurred alongside growing understanding of barbiturates' mechanism of action as positive allosteric modulators of GABAₐ receptors. Unlike benzodiazepines that later superseded many barbiturate indications, barbiturates could directly activate GABAergic chloride channels at higher concentrations. The 5-phenyl substitution pattern specifically enhanced affinity for anticonvulsant binding sites while reducing general depressant effects. This structure-activity relationship knowledge informed the development of specialized derivatives like 5-isobutyl-5-phenylbarbituric acid for targeted therapeutic applications [2] [6].

Despite diminished clinical use in hypnotic applications, modern barbiturates retain importance in specific areas, including epilepsy management (phenobarbital), anesthetic induction (methohexital), and refractory intracranial hypertension management. The synthetic versatility of the barbituric acid core continues to inspire novel derivatives for emerging therapeutic applications, including anticancer agents and enzyme inhibitors. Contemporary research explores modifications including:

  • Spirocyclic incorporation at C5 for conformational restriction
  • Heterocyclic fusion to the pyrimidinetrione core
  • Functional group diversification beyond traditional alkyl/aryl substituents [4]

Properties

CAS Number

56383-73-4

Product Name

5-Isobutyl-5-phenylbarbituric acid

IUPAC Name

5-(2-methylpropyl)-5-phenyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

InChI

InChI=1S/C14H16N2O3/c1-9(2)8-14(10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18/h3-7,9H,8H2,1-2H3,(H2,15,16,17,18,19)

InChI Key

VTLDIXMCNYQGMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.